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Compound of Interest

Compound Name:
4-(4-bromobutyl)piperidine

Hydrobromide

CAS No.: 1049728-90-6

Cat. No.: B1597220

Get Quote

CAS Number: 1049728-90-6 Formula: C

H

Br

N (Hydrobromide Salt) Molecular Weight: 301.06 g/mol [1][2]

Introduction: The Linker Logic
In drug discovery, the "linker" domain of a molecule is rarely inert; it dictates solubility,

metabolic stability, and target engagement. 4-(4-bromobutyl)piperidine Hydrobromide
serves as a specialized tether, offering a secondary amine for diversification and a distal alkyl

bromide for electrophilic coupling.[1]

This guide analyzes its spectral fingerprint (NMR/MS) and objectively compares its utility

against common alternatives like chloro-analogs or N-protected variants.[1][3]
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Precise characterization is required to distinguish this salt form from its free base or

degradation products (e.g., cyclized impurities).[1][3]

A. Mass Spectrometry (ESI-MS) Profile
The mass spectrum provides the definitive identification of the carbon skeleton and the halogen

presence.[1][3]

Parameter Experimental Expectation Structural Insight

Ionization Mode ESI (+)
Protonated molecular ion

[M+H]

Base Peak (m/z) 220.07 / 222.07

Corresponds to the free base

cation (C

H

BrN

).[1]

Isotope Pattern 1:1 doublet

The signature of a single

Bromine atom (

Br and

Br have nearly equal

abundance).[1][3]

Fragmentation m/z ~140 (Loss of HBr)

In-source fragmentation often

cleaves the terminal bromide.

[1][3]
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Analyst Note: The HBr salt counter-ion is "silent" in positive ESI mode but dictates the pH of the

solution.[1][3] Ensure the mobile phase is slightly acidic to maintain the protonated amine state.

[1][3]

B. Nuclear Magnetic Resonance (NMR) Data
The

H NMR spectrum is characterized by the symmetry of the piperidine ring and the distinct triplet
of the terminal alkyl bromide.[1][3]

Solvent: DMSO-d

(Preferred for salt solubility) or D

O.[1][3]
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Position
Shift (

ppm)
Multiplicity Integration

Assignment
Logic

NH 8.40 - 8.80 Broad Singlet 2H

Ammonium

protons

(exchangeable

with D

O).[1][3]

-CH

(Br)

3.52
Triplet (

Hz)
2H

Deshielded by

the

electronegative

Bromine atom.[1]

[3]

-CH

(N)

3.20 - 3.25 Broad Doublet 2H

Equatorial

protons adjacent

to the nitrogen

(deshielded by

positive charge).

[1]

-CH

(N)

2.80 - 2.90 Triplet/Multiplet 2H

Axial protons

adjacent to

nitrogen.[1][3]

-CH

(Chain)

1.75 - 1.85 Multiplet 2H

Methylene group

beta to the

Bromine.[1][3]

Piperidine C4-H 1.50 - 1.60 Multiplet 1H

Methine proton

at the ring

junction.[1][3]

Bulk Alkyl 1.20 - 1.45 Multiplet 6H

Remaining

methylene

protons (ring +

chain).[1][3]
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Critical Quality Attribute (CQA): A triplet appearing at

3.65 ppm (in DMSO) typically indicates the formation of the Chloro-analog (chloride

exchange) or alcohol degradation product (

3.38 ppm).[1]

Comparative Analysis: Why This Reagent?
Choosing the right building block impacts yield and step count.[1][3] Below is a comparison of

4-(4-bromobutyl)piperidine HBr against its primary alternatives.

Alternative 1: The Chloro-Analog
4-(4-chlorobutyl)piperidine HCl[1]

Pros: Cheaper raw material cost; higher stability (less prone to hydrolysis).[1][3]

Cons: Significantly lower reactivity in S

2 reactions.[1][3] Often requires iodide catalysis (Finkelstein conditions) to react with weaker
nucleophiles, adding a purification step.[1][3]

Verdict: Use the Bromo variant for precious intermediates where yield is paramount.[1][3]

Use Chloro for large-scale, early-stage synthesis where forcing conditions (high heat) are

acceptable.[1][3]

Alternative 2: The N-Boc Protected Variant
tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate[1]

Pros: Simplified workup (soluble in organic solvents like EtOAc/DCM); no salt neutralization

required.[1][3]

Cons: Requires an acidic deprotection step (TFA/HCl) later in the synthesis.[1][3]
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Verdict: The HBr Salt (discussed here) is superior for "Step Economy" if the next step

involves amide coupling or reductive amination, as the amine can be freed in situ.[3]

Data Summary Table
Feature

Bromo-HBr Salt

(Subject)
Chloro-HCl Salt N-Boc Bromo

Reactivity (

)
High (100) Low (~1-5) High (100)

Atom Economy Good Best Poor (loss of Boc)

Storage Stability
Moderate

(Hygroscopic)
High High

Cost $ $

Experimental Protocols
Protocol A: Analytical Sample Prep (NMR)
To ensure sharp peaks and prevent salt precipitation.[1]

Weigh 10 mg of 4-(4-bromobutyl)piperidine HBr into a vial.

Add 0.6 mL of DMSO-d

.[1][3] (Avoid CDCl

as the salt is insoluble).[1][3]

Add 1 drop of TFA-d (optional) to sharpen the ammonium proton signal and collapse

coupling to the nitrogen.[1][3]

Sonicate for 30 seconds until fully dissolved.

Protocol B: Free-Basing for Synthesis
The HBr salt must be neutralized before use as a nucleophile.[1]
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Suspend the HBr salt (1.0 eq) in DCM or DMF.[1][3]

Add Diisopropylethylamine (DIPEA) (2.5 eq) or K

CO

(3.0 eq).

Stir for 15 minutes at Room Temperature.

Observation: The suspension typically clears (in DMF) or the solid texture changes (in DCM)

as the free amine is liberated.[1][3]

Workflow Visualization
The following diagram illustrates the decision logic for selecting this specific reagent and the

downstream analytical workflow.

Target Molecule Needs:
Piperidine Linker Select Leaving Group

Bromo-HBr Salt
(High Reactivity)Fast Kinetics

Req.

Chloro-HCl Salt
(Low Cost)

Cost Sensitive

N-Boc Variant
(Ease of Handling)

Solubility Issues

QC Analysis
(NMR/MS)

Verify 1:1 Br Isotope Coupling Reaction
(Nucleophilic Sub.)

Pass

Click to download full resolution via product page

Figure 1: Selection Logic and Quality Control Workflow for Piperidine Linkers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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